molecular formula H6N2O B032927 Hydrazine-d4 monodeuterate CAS No. 102096-80-0

Hydrazine-d4 monodeuterate

Cat. No. B032927
Key on ui cas rn: 102096-80-0
M. Wt: 56.098 g/mol
InChI Key: IKDUDTNKRLTJSI-YIKVAAQNSA-N
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Patent
US05723490

Procedure details

1-Benzyloxycarbonyl-4-phthalimidylpiperidine (1.50 g, 4.27 mmol), prepared in Example 16B, was taken up in 20 mL of ethanol. To this solution was added hydrazine monohydrate (35 mL, 700 mmol) and this mixture was heated at 100° C. for 3 h. Brine solution (40 mL) and 10% aq. K2CO3 (60 mL) were added and the mixture was extracted with 5% MeOH/CHCl3 (3×). The combined extracts were washed with 2N aq. HCl, 2N aq. NaOH, brine solution, dried over Na2SO4 and concentrated to give 0.847 g, (85%) of 4-amino-1-benzyloxycarbonylpiperidine. [1H]-NMR(CDCl3) consistent with structure.
Name
1-Benzyloxycarbonyl-4-phthalimidylpiperidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Brine
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH:14]([N:17]2C(=O)C3=CC=CC=C3C2=O)[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN.C([O-])([O-])=O.[K+].[K+]>C(O)C.[Cl-].[Na+].O>[NH2:17][CH:14]1[CH2:13][CH2:12][N:11]([C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:10])[CH2:16][CH2:15]1 |f:1.2,3.4.5,7.8.9|

Inputs

Step One
Name
1-Benzyloxycarbonyl-4-phthalimidylpiperidine
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)N1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Brine
Quantity
40 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 5% MeOH/CHCl3 (3×)
WASH
Type
WASH
Details
The combined extracts were washed with 2N aq. HCl, 2N aq. NaOH, brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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